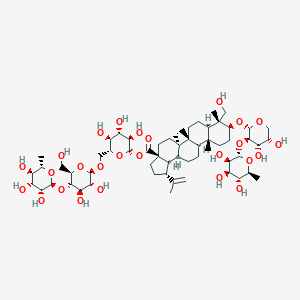

Pulchinenoside C

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3/t24-,25-,26-,27+,28-,29+,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56-,57+,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBKBTZUPLIIA-OTEDBJMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Investigations of Pulchinenoside C

Botanical Sources and Distribution of Pulchinenoside C

This compound is primarily isolated from the roots of plants belonging to the Pulsatilla genus, a member of the Ranunculaceae family. phcogrev.compharmasm.com Its presence has been notably documented in Pulsatilla chinensis and Pulsatilla koreana, making these species key subjects of phytochemical research.

Isolation from Pulsatilla chinensis (Bunge) Regel

Pulsatilla chinensis, commonly known as "Bai Tou Weng," is a well-documented source of this compound. phcogrev.comacs.org Phytochemical analyses of the roots of P. chinensis have consistently led to the isolation of a variety of triterpenoid (B12794562) saponins (B1172615), with this compound being a prominent example. phcogrev.comacs.orgnih.govgoogle.com Research has identified this compound as one of the major saponins in this plant, and it is often used as a chemical marker for quality control of P. chinensis-based medicinal materials. nih.govoup.com Studies have successfully isolated and characterized this compound from the methanolic extracts of the plant's roots, confirming its structure through spectroscopic analysis. acs.orgnih.gov

Isolation from Pulsatilla koreana Nakai

Pulsatilla koreana, a species endemic to Korea, is another significant botanical source of this compound. researchgate.netmedchemexpress.eu Numerous studies have focused on the rich saponin (B1150181) content of its roots, leading to the successful isolation of this compound among other triterpenoid saponins. acs.orgnih.gov Investigations have shown that P. koreana roots contain a complex mixture of both oleanane-type and lupane-type saponins, with this compound (Anemoside B4) being a key constituent. researchgate.netnih.govresearchgate.netnih.gov The isolation of this compound from P. koreana has been achieved through various extraction and chromatographic techniques, contributing to the understanding of this species' phytochemical profile. jst.go.jp

Comparative Phytochemistry Across Pulsatilla Species

The genus Pulsatilla encompasses various species, many of which are rich in triterpenoid saponins. pharmasm.combibliotekanauki.pl Comparative phytochemical studies have been conducted to understand the distribution of these compounds, including this compound, across different species. For instance, while this compound is a major component in P. chinensis, its presence and concentration can vary when compared to other species like Pulsatilla cernua and Pulsatilla turczaninovii. oup.commaxapress.com

A targeted metabolomics analysis of P. chinensis, P. cernua, and Pulsatilla chinensis var. kissii identified 47 different triterpenoid saponins, revealing significant metabolic differences among the species. maxapress.com Such comparative analyses are crucial for authenticating medicinal materials and understanding the chemotaxonomic relationships within the Pulsatilla genus. oup.comnih.govmaxapress.com The finding that some saponins previously identified in P. chinensis and P. cernua are also present in P. koreana suggests a close genetic relationship between these species. nih.gov However, distinct differences in the saponin profiles, such as higher concentrations of compounds like anemoside B4 (this compound) in P. chinensis compared to others, underscore the importance of species-specific phytochemical investigation. maxapress.com

Isolation and Purification Methodologies of this compound

The isolation of this compound from its plant sources is a multi-step process involving initial extraction followed by purification using various chromatographic techniques.

Chromatographic Techniques for Separation and Enrichment

Chromatography is fundamental to the separation and purification of this compound from crude plant extracts. nih.gov A combination of different chromatographic methods is typically employed to achieve high purity.

Initial separation often involves column chromatography using stationary phases like silica (B1680970) gel or macroporous resins. acs.orgmdpi.comacs.org For instance, macroporous resins have been evaluated for their superior separation and enrichment properties for saponins from Pulsatilla chinensis. acs.org

Further purification is commonly achieved using High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC (prep-HPLC). acs.orgsbp.co.kr Reversed-phase HPLC with a C18 column is a frequently used method for the fine separation of saponins like this compound. researchgate.netacs.orggoogle.com Techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-Q-TOF-MS/MS) have also been utilized for the rapid identification and dereplication of triterpenoid saponins in Pulsatilla extracts. oup.comresearchgate.net

Other chromatographic techniques mentioned in the literature for saponin separation include:

Sephadex LH-20 column chromatography : Used for fractionating extracts. acs.org

Thin-Layer Chromatography (TLC) : Employed for monitoring fractions and preliminary identification. nih.govnih.gov

Gas Chromatography (GC) : While less common for intact saponins, it can be used for analyzing derivatives. nih.govloesungsfabrik.de

The selection and sequence of these techniques are optimized to effectively separate this compound from a complex mixture of other structurally similar saponins.

Table 1: Chromatographic Techniques Used in this compound Isolation

| Technique | Stationary Phase/Column | Purpose |

|---|---|---|

| Column Chromatography | Silica Gel, Macroporous Resin | Initial separation and enrichment |

| Preparative HPLC | C18 Reversed-Phase | High-purity separation |

| UPLC-Q-TOF-MS/MS | C18 Reversed-Phase | Rapid identification and structural elucidation |

| Sephadex LH-20 | Sephadex LH-20 Gel | Fractionation of extracts |

| Thin-Layer Chromatography | Silica Gel F254 | Monitoring and preliminary analysis |

Extraction Methods from Plant Material

The initial step in isolating this compound is its extraction from the dried and powdered roots of the Pulsatilla species. mdpi.comnih.gov

The most common method is solvent extraction . nih.gov This typically involves refluxing or macerating the plant material with polar solvents. Methanol (MeOH), often in aqueous solutions (e.g., 50% MeOH), is frequently used to extract the saponins. acs.orgacs.orgmdpi.com After the initial extraction, the crude extract is concentrated to yield a residue. sbp.co.kr

This crude extract then undergoes a series of liquid-liquid partitioning steps to remove unwanted compounds. A common sequence involves suspending the residue in water and partitioning it successively with solvents of increasing polarity, such as n-hexane (to remove lipids and non-polar compounds), followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH), which effectively concentrates the saponins. mdpi.com

More advanced extraction techniques like ultrasound-assisted extraction (UAE) and Soxhlet extraction have also been explored to improve efficiency. google.comupm.edu.myunirioja.es For example, an optimized ultrasonic-assisted method for total saponins from Pulsatilla cernua used 80% ethanol (B145695) as the solvent. science.gov These methods can offer advantages such as reduced extraction time and solvent consumption. unirioja.esmdpi.com

Table 2: Common Extraction Steps for this compound

| Step | Method | Solvents/Reagents | Purpose |

|---|---|---|---|

| 1. Initial Extraction | Reflux, Maceration, or Ultrasonic-Assisted Extraction | Methanol, Ethanol, Water | To extract crude saponins from plant material |

| 2. Concentration | Rotary Evaporation | N/A | To remove extraction solvents |

| 3. Degreasing/Partitioning | Liquid-Liquid Partitioning | n-Hexane | To remove non-polar impurities |

| 4. Saponin Enrichment | Liquid-Liquid Partitioning | n-Butanol | To concentrate the saponin fraction |

Structural Elucidation and Confirmation Approaches for this compound

The definitive structure of this compound was established through a combination of comprehensive spectroscopic analyses and chemical methods. These approaches have confirmed its identity as a complex triterpenoid saponin with a lupane-type aglycone. rsc.org

Advanced Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the structural elucidation of natural products like this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provide essential information regarding the compound's molecular weight, formula, and atomic connectivity. researchgate.netnih.gov

Mass Spectrometry (MS): Mass spectrometry analysis has established the molecular formula of this compound (Anemoside B4) as C₅₉H₉₆O₂₆, corresponding to a molecular weight of 1221.38 g/mol . Techniques such as ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) have been utilized for its detection and characterization. In negative ionization mode, this compound exhibits a characteristic mass transition ion pair at a mass-to-charge ratio (m/z) of 1221.1 to 750.7. This fragmentation corresponds to the loss of the sugar chain from the aglycone, providing critical evidence for the mass of both the parent molecule and its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D (COSY, HMQC, HMBC) experiments, is indispensable for determining the precise structural arrangement of this compound. The aglycone of this compound has been identified as 23-hydroxybetulinic acid. rsc.org The ¹³C NMR signals for this aglycone are well-characterized.

The complete structure, including the attachment and sequence of the sugar moieties, is determined through extensive 2D NMR analysis. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying the glycosylation sites by showing correlations between the anomeric protons of the sugar units and the carbons of the aglycone or adjacent sugars. Shifts in the ¹³C NMR spectrum upon glycosylation also help confirm linkage positions.

| Carbon Position | Chemical Shift (δ) ppm | Carbon Position | Chemical Shift (δ) ppm |

|---|---|---|---|

| 1 | 38.5 | 16 | 32.2 |

| 2 | 26.5 | 17 | 56.3 |

| 3 | 88.9 | 18 | 49.2 |

| 4 | 42.5 | 19 | 46.7 |

| 5 | 55.4 | 20 | 150.3 |

| 6 | 18.2 | 21 | 30.5 |

| 7 | 34.1 | 22 | 36.9 |

| 8 | 40.7 | 23 | 65.6 |

| 9 | 50.3 | 24 | 16.2 |

| 10 | 37.1 | 25 | 16.0 |

| 11 | 20.8 | 26 | 16.0 |

| 12 | 25.4 | 27 | 14.6 |

| 13 | 38.2 | 28 | 176.5 |

| 14 | 42.3 | 29 | 109.7 |

| 15 | 29.6 | 30 | 19.3 |

Stereochemical Analysis of this compound

Determining the precise three-dimensional arrangement, or stereochemistry, of this compound is crucial for understanding its structure-activity relationship. frontiersin.org This involves establishing the absolute configuration of all chiral centers within the aglycone and the sugar residues, as well as the anomeric configuration (α or β) of the glycosidic linkages.

The stereochemical analysis typically involves a combination of chemical degradation and advanced spectroscopic methods:

Acid Hydrolysis: A key chemical method is the acid hydrolysis of the saponin. This process cleaves the glycosidic bonds, liberating the individual monosaccharide units and the aglycone. The isolated sugars can then be analyzed and their absolute configurations (D or L form) determined by comparing their properties (e.g., via chiral gas chromatography) with authentic standards.

NMR Spectroscopy: 2D NMR techniques are vital for confirming the stereochemistry. The anomeric configuration (α or β) of each sugar linkage is often determined by the magnitude of the coupling constant (³J(H,H)) of the anomeric proton (H-1) in the ¹H NMR spectrum. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing evidence for the relative orientation of different parts of the molecule, which helps to confirm the stereochemical arrangement of the sugar chains and their connection to the aglycone. The complete stereostructure of this compound has been determined to be 3-O-[β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl]-23-hydroxylup-20(29)-en-28-oic acid 28-O-[α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl] ester.

Pharmacological Activities and Biological Effects of Pulchinenoside C

Antineoplastic and Anticancer Activities of Pulchinenoside C

This compound, a triterpenoid (B12794562) saponin (B1150181) also known as Anemoside B4, is a significant bioactive compound found in plants of the Pulsatilla genus. researchgate.net Scientific research has identified it as a molecule with a range of biological effects, including notable antineoplastic and anticancer activities. ontosight.aimedchemexpress.com These properties are demonstrated through various mechanisms, such as curbing the growth of malignant cells, triggering programmed cell death, and interfering with tumor development pathways. researchgate.net

Inhibition of Cellular Proliferation in Malignant Cell Lines

A fundamental aspect of cancer is uncontrolled cell proliferation. This compound has been shown to exert inhibitory effects on the proliferation of various cancer cell lines. In vitro studies demonstrate that this compound can significantly reduce the viability and growth of malignant cells. For instance, research on human colon cancer cell lines (LS180) showed that this compound affects cell proliferation in a concentration-dependent manner. nih.gov Similarly, studies involving Pulsatilla decoctions, where this compound is a primary active ingredient, have confirmed a significant inhibition of cancer cell proliferation in hepatocellular carcinoma (HCC) cells. nih.govresearchgate.net The compound has also been identified as an inhibitor of cell proliferation in other contexts. medchemexpress.com

Table 1: Summary of In Vitro Studies on this compound's Effect on Cancer Cell Lines This table is interactive. Click on the headers to sort.

| Cell Line | Cancer Type | Observed Effects | Citations |

|---|---|---|---|

| LS180 | Colon Cancer | Exhibited cytotoxicity and antiproliferative activity in a concentration-dependent manner. | nih.gov |

| HCC-LM3 | Hepatocellular Carcinoma | As a key component of Pulsatilla decoction, it significantly inhibited cancer cell proliferation. | nih.govresearchgate.net |

| MHCC-97H | Hepatocellular Carcinoma | As a key component of Pulsatilla decoction, it significantly inhibited cancer cell proliferation. | nih.govresearchgate.net |

| HeLa | Cervical Cancer | While closely related Pulsatilla saponins (B1172615) show cytotoxic activity, direct studies on this compound are less detailed. | researchgate.netresearchgate.net |

| MCF-7 | Breast Cancer | The related compound Pulsatilla saponin D has been studied for its effects on this cell line. | researchgate.net |

Induction of Apoptosis in Cancer Cells

Inducing apoptosis, or programmed cell death, is a key therapeutic goal in cancer treatment. This compound and other related Pulsatilla saponins have been reported to promote the death of tumor cells by triggering apoptosis. researchgate.netnih.govresearchgate.net Research indicates that one of the molecular mechanisms through which this compound induces apoptosis is via the Bcl-2-caspase-3 pathway. nih.govresearchgate.net This pathway is critical for regulating cell death, and its activation by this compound leads to the systematic dismantling of cancer cells. In studies on hepatocellular carcinoma, the apoptotic effect was also linked to the modulation of the PI3K-AKT, IL-17, and TNF signaling pathways. nih.govresearchgate.net

Modulation of Tumorigenesis Pathways

This compound exerts its anticancer effects by modulating several key signaling pathways involved in tumorigenesis. As identified in network pharmacology and in vitro analyses, its activity in hepatocellular carcinoma is mediated primarily through the PI3K-AKT, IL-17, and TNF signaling pathways. nih.govresearchgate.net The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can suppress tumor growth. researchgate.netnih.gov Furthermore, the induction of apoptosis by this compound is specifically linked to the Bcl-2-caspase-3 signaling cascade. researchgate.net Research on related saponins also points to the modulation of other pathways, such as the Pregnane (B1235032) X Receptor (PXR) and NF-kB pathways, which can influence drug resistance and cellular responses. nih.gov

Synergistic Anticancer Efficacy with Conventional Chemotherapeutics

An emerging area of cancer research is the use of natural compounds in combination with conventional chemotherapy to enhance efficacy and reduce side effects. oncotarget.comnih.gov While direct synergistic studies on this compound are limited, research on closely related compounds offers valuable insights. For example, Pulsatilla saponin D has been shown to synergistically enhance the anticancer activity of chemotherapeutic agents like 5-fluorouracil, camptothecin, and etoposide (B1684455) in HeLa cells. researchgate.net

In Vitro Studies on Specific Cancer Types (e.g., Hepatocellular Carcinoma, HeLa Cells, Colon Cancer, Breast Cancer)

The anticancer properties of this compound have been evaluated across various cancer cell lines in vitro.

Hepatocellular Carcinoma (HCC): Extensive research using network pharmacology and in vitro experiments on HCC cell lines (HCC-LM3 and MHCC-97H) has shown that Pulsatilla decoction, containing this compound as a main ingredient, significantly inhibits cell proliferation and induces apoptosis. nih.govresearchgate.net The underlying mechanism was identified as the modulation of the PI3K-AKT, IL-17, and TNF signaling pathways. nih.gov

HeLa Cells (Cervical Cancer): While this compound is a major saponin in Pulsatilla, much of the specific research on HeLa cells has focused on the related compound, Pulsatilla saponin D. researchgate.netresearchgate.net These studies have demonstrated remarkable anticancer activity, including the inhibition of autophagic flux and synergistic effects with chemotherapeutics. researchgate.net Extracts from Pulsatilla species containing this compound have also been shown to inhibit critical cancer-related signaling pathways in HeLa cells. researchgate.netresearchgate.net

Colon Cancer: Studies on the human colon cancer cell line LS180 have provided specific data on the cytotoxic and antiproliferative effects of this compound. nih.gov The research demonstrated a concentration-dependent inhibition of cell viability. nih.gov However, at a non-toxic concentration of 10 μM, it did not significantly affect the cell cycle of LS180 cells after 48 hours of incubation. nih.govresearchgate.net

Breast Cancer: Direct research focusing solely on this compound's effect on breast cancer cell lines is not as prevalent. However, studies on other Pulsatilla saponins, such as Pulsatilla saponin D, have been conducted on breast cancer cells like MCF-7. researchgate.net The broader class of saponins is known for cytotoxic activities against various cancers, suggesting a potential area for future investigation into this compound's specific role in breast cancer therapy. researchgate.netresearchgate.net

In Vivo Antitumor Investigations

This compound, also known as Anemoside B4, has demonstrated notable antitumor activities in several in vivo studies. bjmu.edu.cnresearchgate.net Research has shown that saponins extracted from Pulsatilla chinensis, including this compound, possess significant and broad-spectrum anti-tumor effects. bjmu.edu.cn These compounds have been observed to inhibit the growth and proliferation of tumor cells. bjmu.edu.cn

One study highlighted that Anemoside B4 exerts its anti-cancer effect by inducing apoptosis and autophagy in hepatocellular carcinoma. bjmu.edu.cn This is achieved through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell survival and proliferation. bjmu.edu.cn Further research on hepatocellular carcinoma Huh-7 cells and tumor-bearing nude mice has corroborated the inhibitory effects of Anemoside B4. bjmu.edu.cn The antitumor activity of Pulsatilla chinensis saponins has also been demonstrated in human liver tumor 7402 cells both in vitro and in vivo. researchgate.net

Table 1: In Vivo Antitumor Effects of this compound and Related Saponins

| Compound/Extract | Model | Key Findings | Mechanism of Action |

|---|---|---|---|

| Anemoside B4 (this compound) | Hepatocellular Carcinoma (in vivo) | Inhibited tumor growth, induced apoptosis and autophagy. bjmu.edu.cn | Inhibition of PI3K/Akt/mTOR pathway. bjmu.edu.cn |

| Pulsatilla chinensis Saponins | Human Liver Tumor 7402 Cells (in vivo) | Exhibited antitumor activity. researchgate.net | Not specified in the provided text. |

Anti-inflammatory and Immunomodulatory Properties of this compound

This compound has been identified as a potent agent with significant anti-inflammatory and immunomodulatory properties, as evidenced by numerous studies.

Regulation of Pro-inflammatory and Anti-inflammatory Cytokines (e.g., IL-10, IL-2, IL-1β, IL-6, TNF-α)

This compound has been shown to modulate the production of various cytokines involved in the inflammatory response. In vitro studies have revealed that this compound can inhibit the secretion of the anti-inflammatory cytokine IL-10. medchemexpress.commedchemexpress.com Conversely, it has been observed to up-regulate the expression of IL-2, a key cytokine in the adaptive immune response. medchemexpress.commedchemexpress.com

Pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α are central to the initiation and amplification of inflammatory responses. mdpi.comthermofisher.com Research has demonstrated that this compound can significantly suppress the secretion of IL-6 by endothelial cells. medchemexpress.com This is particularly relevant as IL-6 is a key driver of inflammation and is involved in the activation of other cytokines like IL-1 and TNF-α. pneumon.org The dysregulation of these cytokines is a hallmark of many inflammatory diseases. mdpi.com

Suppression of Inflammatory Mediators (e.g., E-selectin)

A key aspect of the anti-inflammatory activity of this compound is its ability to suppress the expression of adhesion molecules. Specifically, it has been shown to significantly suppress the secretion of E-selectin by endothelial cells. medchemexpress.commedchemexpress.comchemicalbook.com E-selectin is an important mediator that facilitates the adhesion and migration of leukocytes to sites of inflammation. nih.gov By inhibiting E-selectin, this compound can effectively reduce the inflammatory infiltrate.

Protective Effects in Models of Inflammatory Diseases (e.g., Ulcerative Colitis, Systemic Inflammation)

The anti-inflammatory properties of this compound have been demonstrated in preclinical models of inflammatory diseases. A study on dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in mice, a model for ulcerative colitis, found that Pulchinenoside B4 (an alternative name for this compound) alleviates the condition. nih.gov The protective effect was attributed to the inhibition of the NLRP3 inflammasome in macrophages. nih.gov Ulcerative colitis is a chronic inflammatory bowel disease characterized by an abnormal immune response in the gastrointestinal tract. sci-hub.box

Furthermore, extracts from Pulsatilla chinensis, which contain this compound, have been shown to act as anti-inflammatory and immunomodulatory agents in a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation. nih.gov

Table 2: Protective Effects of this compound in Inflammatory Disease Models

| Compound | Disease Model | Key Findings | Mechanism |

|---|---|---|---|

| Pulchinenoside B4 (this compound) | DSS-induced Ulcerative Colitis | Alleviated colitis. nih.gov | Inhibition of CD1d-dependent NLRP3 inflammasome activation in macrophages. nih.gov |

| Pulsatilla chinensis Extract | LPS-induced Systemic Inflammation | Demonstrated anti-inflammatory and immunomodulatory effects. nih.gov | Not specified in the provided text. |

In Vitro Anti-inflammatory Assays (e.g., LPS-induced cell models)

The anti-inflammatory effects of this compound have been further elucidated using in vitro models. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in cell cultures. mdpi.com Research has shown that this compound can inhibit the secretion of IL-6, IL-8, and E-selectin in LPS-induced rat intestinal microvascular endothelial cells. medchemexpress.com In LPS-induced macrophage models, which are key players in the inflammatory process, the anti-inflammatory potential of various compounds is often evaluated. frontiersin.orgmdpi.com Studies on Pulchinenoside B4 have confirmed its strong anti-inflammatory effect in LPS-induced macrophage models. nih.gov

Neuroprotective Effects of this compound

This compound, also known as Anemoside B4, has demonstrated notable neuroprotective activities in various in vitro studies. medchemexpress.commedchemexpress.comambeed.cnmedchemexpress.com This triterpenoid saponin, isolated from Pulsatilla chinensis, is recognized for its potential to protect nerve cells from damage and degeneration. ontosight.aitargetmol.comresearchgate.net The neuroprotective effects of this compound are attributed to its ability to counteract several pathological processes that lead to neuronal injury. explorationpub.commdpi.com

Research suggests that the mechanisms underlying these protective effects involve the modulation of various cellular pathways. For instance, some triterpenoids exert neuroprotection by activating pathways like the AKT/glycogen synthase kinase-3 beta (GSK-3β) pathway, which is crucial for promoting neuronal survival and preventing apoptosis. explorationpub.com Additionally, the activation of the Ras-MAP kinase pathway, which enhances the expression of endogenous antioxidant enzymes, contributes to cell survival and is a mechanism shared by other neuroprotective compounds. nih.gov Furthermore, the modulation of signaling pathways such as the cAMP/PKA/CREB pathway has been implicated in the neuroprotective effects of certain compounds against ischemic brain injury. frontiersin.org While the precise mechanisms for this compound are still under investigation, its inclusion in neuroprotective compound libraries underscores its significance in this area of research. medchemexpress.com

Studies have shown that certain natural compounds can protect against neuroinflammation and neuronal loss, which are key factors in neurodegenerative diseases. nih.govmdpi.com For example, some phytochemicals have been found to reduce cognitive impairments by increasing levels of brain-derived neurotrophic factor (BDNF), a protein essential for neuron growth and survival. mdpi.com The potential of this compound to interfere with processes like Aβ-induced neurotoxicity and mitochondrial dysfunction is an area of active interest. explorationpub.com

Hypoglycemic Activity of this compound

This compound has been identified as a compound with potential hypoglycemic activity. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This suggests its possible role in managing blood sugar levels. The mechanism of action may involve enhancing glucose uptake by cells, a process that is critical for maintaining glucose homeostasis. medchemexpress.comresearchgate.net

The cellular uptake of glucose is a complex process often mediated by glucose transporters (GLUTs). dovepress.com In the context of hyperglycemia, the transport of dehydroascorbic acid, the oxidized form of vitamin C, can be competitively inhibited by glucose, potentially leading to intracellular vitamin C deficiency. dovepress.com While not directly about this compound, this highlights the intricate relationship between glucose transport and cellular health.

Studies on other compounds have shown that improving insulin (B600854) sensitivity and promoting glucose uptake in skeletal muscle are key strategies for lowering blood glucose. medchemexpress.com For instance, some therapies for type 2 diabetes work by activating pathways that facilitate glucose transport. dovepress.com Although the specific pathways through which this compound exerts its hypoglycemic effects are not fully elucidated, its recognized activity in this area suggests it may influence similar mechanisms. medchemexpress.com

| Parameter | Observation | Source |

| Blood Glucose | This compound exhibits hypoglycemic activity. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com | medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |

| Glucose Uptake | May promote cellular glucose uptake. medchemexpress.comresearchgate.net | medchemexpress.comresearchgate.net |

Antioxidant Activities of this compound

This compound is recognized for its significant antioxidant properties. ontosight.aitargetmol.com This activity is crucial in protecting cells from damage caused by oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants in the body. ontosight.aitargetmol.com

Free Radical Scavenging Capabilities

This compound has demonstrated the ability to scavenge free radicals. biomol.com Free radicals are unstable molecules that can damage cells, contributing to aging and various diseases. The antioxidant capacity of a compound is often evaluated by its ability to neutralize these reactive species. nih.govresearchgate.netmicrobiologyjournal.org

The free radical scavenging activity of natural compounds can be measured using various assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. nih.govresearchgate.netmicrobiologyjournal.orgherbmedpharmacol.com This method assesses the ability of an antioxidant to donate an electron and neutralize the DPPH radical. The effectiveness of this compound in such assays would provide a quantitative measure of its radical scavenging potential.

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase)

In addition to directly scavenging free radicals, this compound can modulate the body's own antioxidant defense systems. biomol.com This includes influencing the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. biomol.commdpi.comnih.gov SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by catalase. mdpi.comnih.gov

Studies on other compounds have shown that enhancing the activity of these enzymes is a critical mechanism for cellular protection against oxidative stress. nih.govresearchgate.netresearchgate.net For example, in models of cisplatin-induced toxicity, Pulchinenoside B4, a related compound, was found to counteract the decrease in SOD and catalase activities. biomol.com This suggests that this compound may also exert its antioxidant effects by bolstering these endogenous enzymatic defenses. The regulation of these enzymes is vital for maintaining redox balance within cells. nih.gov

| Antioxidant Activity | Method/Observation | Source |

| Free Radical Scavenging | Possesses free radical scavenging capabilities. biomol.com | biomol.com |

| Endogenous Enzymes | Modulates antioxidant enzymes like SOD and catalase. biomol.com | biomol.com |

Nephroprotective Effects of this compound

This compound has been shown to possess nephroprotective properties, offering protection to the kidneys from injury. biomol.com This is particularly relevant in the context of drug-induced nephrotoxicity, a significant side effect of certain medications like the chemotherapy agent cisplatin. biomol.comnih.gov

Research on the related compound Pulchinenoside B4 demonstrated a protective effect in a mouse model of cisplatin-induced kidney damage. biomol.comnih.gov Administration of Pulchinenoside B4 was found to prevent the increase in plasma blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels, which are key markers of kidney injury. biomol.com This protective action is linked to the compound's ability to mitigate oxidative stress and inflammation, which are major contributors to cisplatin-induced renal damage. mdpi.comresearchgate.netnih.gov

The mechanisms underlying these nephroprotective effects are thought to involve the modulation of signaling pathways associated with inflammation and apoptosis (programmed cell death). nih.govnih.gov By interfering with these pathways, this compound can help preserve kidney function and structure in the face of toxic insults. iamj.inx-mol.netnih.gov

| Marker | Effect of Pulchinenoside B4 | Implication | Source |

| Blood Urea Nitrogen (BUN) | Prevents increase | Protection against kidney injury | biomol.com |

| Creatinine | Prevents increase | Protection against kidney injury | biomol.com |

Other Documented Biological Activities

Beyond the effects detailed above, this compound and related saponins from Pulsatilla species exhibit a range of other biological activities. These compounds have been investigated for their anti-inflammatory, anti-tumor, and anti-angiogenic properties. medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.netresearchgate.net

The anti-inflammatory effects are noteworthy, as inflammation is a key process in many diseases. researchgate.net this compound has been shown to suppress the secretion of certain inflammatory factors. medchemexpress.com In vivo studies with related compounds have demonstrated the ability to reduce inflammation in models of ear edema and systemic inflammation induced by lipopolysaccharide (LPS). biomol.com

Furthermore, cytotoxic effects against various cancer cell lines have been reported for compounds isolated from Pulsatilla chinensis saponins, suggesting potential anti-cancer applications. medchemexpress.comresearchgate.net The anti-angiogenic activity, which is the inhibition of the formation of new blood vessels, is also a significant area of research for its potential to control tumor growth. medchemexpress.commedchemexpress.com

Antimicrobial and Antiviral Properties

This compound, a prominent triterpenoid saponin derived from the plant Pulsatilla chinensis, is recognized for its potential biological activities, including antimicrobial and antiviral effects. chemfaces.comresearchgate.net The genus Pulsatilla has a long history in traditional Chinese medicine for treating ailments caused by bacteria. researchgate.net Saponins, as a class of compounds found abundantly in Pulsatilla chinensis, are known to exhibit a wide array of pharmacological actions, which include antimicrobial and vasoprotective properties. researchgate.net

Research has affirmed that this compound, which is also identified as Anemoside B4, possesses antiviral capabilities. nih.gov While broad-spectrum activity is a characteristic of saponins from this plant, specific details on the range of pathogens susceptible to this compound are a subject of ongoing research. researchgate.netnih.gov A patent application has identified Pulsatilla saponins as effective inhibitors of the Enterovirus 71 (EV71). google.com The plant's historical use in treating various infections, including microbial diseases and vaginal trichomoniasis, underscores the therapeutic potential of its constituent compounds like this compound. researchgate.net

Table 1: Overview of Antimicrobial and Antiviral Mentions for this compound and Related Saponins

| Compound/Extract | Activity Type | Mentioned Effect | Source |

|---|---|---|---|

| This compound (Anemoside B4) | Antiviral | Mentioned as having antiviral activity. | nih.gov |

| Pulsatilla Saponins | Antimicrobial | Used in traditional medicine for bacterial diseases. | researchgate.net |

Effects on P-Glycoprotein Activity and Expression

P-glycoprotein (P-gp) is a crucial membrane transporter that affects the absorption and bioavailability of many drugs by pumping them out of cells. nih.gov The interaction of this compound with P-gp is complex, with studies revealing seemingly contradictory effects depending on the specific compounds and experimental models.

One line of research has shown that this compound (Anemoside B4) can reverse drug resistance in cancer cells by modulating P-gp. In a study using oxaliplatin-resistant human colon cancer cells (LoVo/L-OHP), which overexpress P-gp, treatment with Anemoside B4 led to a decrease in P-gp expression at both the protein and mRNA levels. china-oncology.com This down-regulation suggests a mechanism for overcoming P-gp-mediated drug resistance. china-oncology.com

Conversely, a different study investigating a group of five other pulchinenosides (B3, BD, B7, B10, and B11) in the human intestinal cell line LS180 found an opposite effect. nih.gov In this model, these pulchinenosides significantly stimulated the ATP-dependent transport activity of P-gp. nih.govresearchgate.net Furthermore, they caused an upregulation of both P-glycoprotein and its corresponding mRNA levels. nih.govbiorxiv.org This induction of P-gp expression and function by these pulchinenosides suggests they could potentially limit the bioavailability of themselves and other P-gp substrate drugs. nih.gov

These divergent findings highlight the nuanced structure-activity relationships among different saponins from Pulsatilla chinensis. While this compound (Anemoside B4) has been shown to down-regulate P-gp in a specific cancer cell line, other closely related pulchinenosides have been demonstrated to induce its expression and activity in an intestinal cell model. nih.govchina-oncology.com Another study in broilers indicated that Anemoside B4 influences the pharmacokinetics of florfenicol, a process where P-gp plays a role, further suggesting an interaction between the saponin and this transporter. nih.gov

Molecular and Cellular Mechanisms of Action of Pulchinenoside C

Mechanisms Underlying Apoptosis Induction

Pulchinenoside C has been shown to induce apoptosis, or programmed cell death, through the modulation of several critical intracellular signaling pathways. This activity is central to its potential as a subject of interest in cancer research.

Role of Bcl-2-caspase-3 Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. mdpi.com This family includes both pro-apoptotic members, which promote cell death, and anti-apoptotic members, which inhibit it. mdpi.com A key mechanism of apoptosis induction involves the activation of caspases, a family of cysteine proteases that execute the process of cell death. encyclopedia.pub The activation of effector caspases like caspase-3 is a pivotal step in the apoptotic cascade. medchemexpress.com

The Bcl-2 protein can inhibit apoptosis by preventing the activation of caspases. nih.gov Specifically, it can act downstream of the release of mitochondrial cytochrome c, a critical event in the intrinsic apoptotic pathway, to prevent the activation of a caspase-3-dependent proteolytic cascade. encyclopedia.pubnih.gov Research has shown that targeting Bcl-2 can lead to caspase-3-mediated mitochondrial intrinsic apoptosis. mdpi.com This process involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death. mdpi.com

The interaction between Bcl-2 and other proteins is critical in regulating apoptosis. For instance, apoptosis-related proteins Bcl-2 and caspase-3 are involved in the initiation of autophagy and the degradation of ubiquitinated proteins. mdpi.com The inhibition of Bcl-2 can promote autophagy initiation by disrupting its interaction with Beclin 1. mdpi.com

Inhibition of PI3K-Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major pathway that regulates multiple cellular processes, including cell proliferation, survival, and growth. mdpi.com The aberrant activation of this pathway is a common feature in many human malignancies and is known to play a key role in cancer progression. mdpi.comnih.gov Therefore, the inhibition of the PI3K/Akt pathway is a significant area of cancer therapy research. mdpi.com

Akt is a primary downstream effector of PI3K. mdpi.com However, emerging evidence suggests that PI3K and Akt can also function independently in cancer. mdpi.com The inhibition of the PI3K/Akt pathway can be a complex process due to the presence of negative feedback loops. For example, mTORC1/S6K1 can inhibit PI3K, and the removal of this feedback by inhibitors can lead to the continuous activation of the pathway. mdpi.com

Some studies have indicated that this compound may exert its effects through the modulation of the PI3K/Akt pathway. scbt.comebi.ac.uk Research on various compounds has shown that inhibition of this pathway is a key mechanism for their anti-tumor activity. dntb.gov.uaresearchgate.net

Modulation of mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2. plos.orgnih.gov The mTOR signaling pathway plays a central role in coordinating cellular metabolism, responding to signals such as growth factors and nutrients to regulate processes like protein synthesis, cell growth, and autophagy. nih.gov The dysregulation of mTOR signaling has been implicated in various diseases. nih.govnih.gov

mTORC1 activation promotes anabolic processes and inhibits catabolic processes like autophagy. nih.gov Conversely, inhibition of the mTORC1 pathway can be triggered by cellular stress, such as a decrease in ATP levels, leading to the activation of AMP-activated protein kinase (AMPK). plos.org mTORC2 is primarily known for its role in activating Akt. plos.org Research indicates that this compound's biological activities may involve the modulation of the mTOR signaling pathway. tcmjc.com

Cell Cycle Perturbation Analysis

The cell cycle is a fundamental process that governs cell proliferation. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. frontiersin.org Perturbations in the cell cycle can lead to uncontrolled cell growth, a hallmark of cancer. Analyzing how a compound affects the cell cycle is a key aspect of understanding its mechanism of action. sc-best-practices.orgplos.org

Studies have investigated the effects of pulchinenosides on the cell cycle of human colon adenocarcinoma LS180 cells. One study found that at a concentration of 10 μM, pulchinenosides did not have a significant influence on cell cycle progression after 48 hours of co-incubation. nih.gov However, it is important to note that the same study observed significant effects on cell viability at this concentration. nih.gov The progression of the cell cycle is controlled by cyclins and cyclin-dependent kinases (CDKs), and various stresses can halt the cell cycle by inhibiting the transcription of genes related to these proteins. frontiersin.org For instance, high concentrations of Vitamin C have been shown to transiently arrest the cell cycle in the S and G2/M phases by modulating the activation of the Cdc2/cyclin-B complex. nih.gov

Molecular Basis of Anti-inflammatory Action

In addition to its effects on apoptosis, this compound has been investigated for its anti-inflammatory properties. This action is primarily attributed to its ability to inhibit key signaling pathways involved in the inflammatory response.

Inhibition of TLR4/NF-κB/MAPK Signaling Pathway

The Toll-like receptor 4 (TLR4) is a critical receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. mdpi.com The activation of TLR4 initiates a signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). mdpi.com These transcription factors then induce the expression of pro-inflammatory cytokines and other mediators, driving the inflammatory response. ajol.infoplos.org

Research has shown that this compound can exert anti-inflammatory effects by inhibiting the TLR4/NF-κB/MAPK signaling pathway. researchgate.net This inhibition leads to a reduction in the production of inflammatory mediators. Studies on related compounds have demonstrated that they can significantly inhibit the expression of the TLR4 receptor protein, thereby modulating the activity of the NF-κB/MAPK signaling pathway and its anti-inflammatory function. mdpi.com This results in the downregulation of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.com

The inhibition of this pathway is a key mechanism for the anti-inflammatory effects of various natural compounds. mdpi.com By targeting TLR4 and the downstream NF-κB and MAPK pathways, these compounds can effectively suppress the inflammatory response. mdpi.comajol.info

Compound List

Regulation of Cytokine Secretion and Gene Expression

This compound has been noted for its potential to modulate the body's inflammatory response by regulating the secretion and gene expression of various cytokines. Cytokines are a broad category of small proteins that are crucial in cell signaling. Their release has an effect on the behavior of cells around them.

Research indicates that certain saponins (B1172615), a class of compounds to which this compound belongs, can influence the expression of cytokines. For instance, some saponins have been shown to upregulate the expression of Interleukin-2 (IL-2) and increase the levels of Interferon-gamma (IFN-γ) in endothelial cells. researchgate.net Cytokines like IL-2 and IFN-γ are vital components of the immune response.

The regulation of cytokine gene expression is a complex process. T lymphocytes, a type of white blood cell, are major producers of cytokines and play a central role in cellular immunity. nih.gov The expression of cytokines in these cells is tightly controlled through various developmental and regulatory pathways. nih.gov Understanding how compounds like this compound interact with these pathways is key to understanding their immunomodulatory effects.

The JAK/STAT signaling pathway is one of the primary mechanisms through which cytokines exert their effects. This pathway is crucial for controlling the directional migration of certain progenitor cells. elifesciences.org Studies have shown that the expression of genes responsive to cytokine signaling, particularly those involved in the JAK/STAT pathway, can be significantly upregulated. elifesciences.org

It is important to note that the regulation of different cytokines, such as Interleukin-18 (IL-18) and Interleukin-1β (IL-1β), can be distinct. nih.gov While both are pro-inflammatory cytokines, their expression can be triggered by different stimuli and regulated by different signaling pathways. nih.gov For example, type I interferon signaling is required to upregulate IL-18 in response to various inflammatory stimuli. nih.gov

Mechanisms of Autophagy Inhibition by Pulchinenosides

Autophagy is a fundamental cellular process for degrading and recycling cellular components. It plays a critical role in maintaining cellular homeostasis. Some studies suggest that certain Pulsatilla saponins can act as autophagy inhibitors. researchgate.net The inhibition of autophagy can occur at various stages, from the initial formation of the phagophore to the final degradation of cargo within the lysosome. nih.gov

Disruption of Lysosomal Membrane Integrity (e.g., Lipid Rafts)

The integrity of the lysosomal membrane is paramount for its proper function. frontiersin.org Damage to this membrane can lead to the leakage of lysosomal enzymes into the cytoplasm, which can trigger cell death. mdpi.com Lysosomal membrane permeabilization (LMP) refers to the leakage of contents through an ultrastructurally intact membrane, while lysosomal membrane rupture (LMR) is a more severe disruption. preprints.org

Various stressors, including oxidative stress, can lead to lipid peroxidation within the lysosomal membrane, weakening its structure and causing enzyme leakage. frontiersin.org Some compounds can induce LMP, leading to the release of cathepsins and subsequent cell death pathways. mdpi.complos.org The stability of the lysosomal membrane is also influenced by its lipid composition, including the presence of lipid rafts. While direct evidence linking this compound to the disruption of lipid rafts in lysosomes is not available, this remains a potential mechanism for altering lysosomal membrane integrity.

Alteration of Lysosomal pH Homeostasis

The acidic environment within lysosomes is crucial for the activity of their degradative enzymes. frontiersin.org This acidic pH is maintained by the vacuolar-type H+-ATPase (V-ATPase), which pumps protons into the lysosomal lumen. researchgate.netfrontiersin.org

Alterations in lysosomal pH can have significant consequences. An increase in lysosomal pH, or alkalinization, can inhibit the function of acidic hydrolases, leading to impaired degradation of cellular waste. frontiersin.orgplos.org This can disrupt autophagy and other cellular processes. plos.org Some pathological conditions are associated with an increase in lysosomal pH. plos.org Conversely, maintaining proper lysosomal acidification is essential for processes like autophagy. frontiersin.org While there is no direct evidence showing that this compound specifically alters lysosomal pH, this is a known mechanism by which some substances can inhibit autophagy. redalyc.org

Suppression of Lysosomal Cathepsin Activation

Cathepsins are a family of proteases that are primarily active within the acidic environment of the lysosome. nih.gov They play a key role in the degradation of proteins and other macromolecules. The activation of these enzymes often requires proteolytic cleavage of a pro-domain, which occurs within the lysosome. nih.govoaepublish.com

The release of activated cathepsins from the lysosome into the cytoplasm can trigger cell death pathways. nih.govexplorationpub.com For example, cathepsin B release following lysosomal membrane degradation can lead to NLRP3 inflammasome activation. nih.gov The activity of cathepsins is tightly regulated, and their suppression can be a mechanism for inhibiting autophagy-mediated degradation. For instance, some compounds can inhibit the activity of specific cathepsins, such as cathepsin C. oaepublish.comfrontiersin.org Certain ceramides (B1148491) have been shown to activate lysosomal cathepsin B and cathepsin D, which can in turn attenuate autophagy. oncotarget.com

Impact on Cellular Energy Metabolism (ATP Production)

Cellular metabolism is the sum of all chemical reactions that occur within a cell to sustain life, including the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. numberanalytics.com The main pathways for ATP production are glycolysis and oxidative phosphorylation, which takes place in the mitochondria. mpg.deresearchgate.net

The process of autophagy is energy-dependent, requiring ATP. Therefore, any compound that interferes with cellular energy production could potentially inhibit autophagy. While there is no specific data on the direct impact of this compound on ATP production, some pulchinenosides have been shown to stimulate ATP-dependent transport mediated by P-glycoprotein. nih.govnih.gov This suggests an interaction with ATP-utilizing cellular processes. A decrease in the cellular ATP/AMP ratio is a signal that can activate autophagy through the AMPK pathway. mdpi.com

Induction of p62-mediated Ubiquitinated Protein Aggregation

The protein p62, also known as sequestosome 1 (SQSTM1), is a key autophagy receptor that recognizes and binds to ubiquitinated proteins, targeting them for degradation via autophagy. nih.govbmbreports.org It acts as a bridge, linking ubiquitinated cargo to the autophagosome machinery. nih.gov

An accumulation of ubiquitinated protein aggregates is a hallmark of several diseases and is often associated with impaired autophagy. nih.gov The formation of p62 bodies, which are aggregates of p62 and ubiquitinated proteins, is a critical step in the clearance of this cellular waste. frontiersin.org The induction of p62 expression can facilitate the clearance of these aggregates. bmbreports.org However, if the autophagic process is blocked downstream, an increase in p62 can lead to the accumulation of these aggregates. researchgate.netresearchgate.net Some studies suggest that certain Pulsatilla saponins can promote p62-mediated aggregation, which, in the context of autophagy inhibition, would lead to the buildup of these protein clusters. researchgate.net

Mechanisms of Anti-angiogenic Action

This compound has demonstrated potential as an anti-angiogenic agent. medchemexpress.commedchemexpress.com Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The anti-angiogenic activity of similar compounds, such as Pulsatilla saponin (B1150181) D, has been linked to the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF). VEGF is a potent pro-angiogenic factor, and its inhibition is a key strategy in anti-angiogenic therapies. thno.org By potentially reducing the expression of these key mediators, this compound may inhibit the signaling cascades that lead to the proliferation, migration, and tube formation of endothelial cells, which are the fundamental steps of angiogenesis. thno.orgmdpi.com

Molecular Interactions with Drug Transporters (e.g., P-glycoprotein)

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, functions as a drug efflux pump and plays a significant role in the bioavailability of many drugs. nih.gov Research on a group of pulchinenosides, including compounds structurally related to this compound, has revealed a notable interaction with P-gp. nih.govresearchgate.netnih.gov

Studies using LS180 cells, a human intestinal adenocarcinoma cell line, have shown that pulchinenosides can upregulate both the mRNA and protein expression of P-gp. nih.govresearchgate.net Furthermore, these compounds were found to stimulate the ATP-dependent transport activity of P-gp. nih.govresearchgate.net This suggests that both short-term and long-term exposure to these saponins could potentially enhance the efflux of P-gp substrates, thereby reducing their intracellular concentration and oral bioavailability. nih.gov The potential mechanisms for this induction of P-gp expression and activity may involve the pregnane (B1235032) X receptor (PXR), protein kinase C (PKC), the NF-κB pathway, and the PI3-kinase/Akt pathway. nih.gov

Table 1: Effect of Pulchinenosides on P-glycoprotein

| Parameter | Effect Observed in LS180 cells | Potential Implication |

|---|---|---|

| P-gp mRNA Expression | Upregulation nih.govresearchgate.net | Increased P-gp synthesis |

| P-gp Protein Expression | Upregulation nih.govresearchgate.net | Higher levels of functional P-gp transporters |

Potential Interaction with Other Signaling Pathways and Molecular Targets

The biological activities of this compound and related saponins are mediated through their interaction with a variety of signaling pathways and molecular targets. nih.govresearchgate.net

One of the key pathways implicated in the action of Pulsatilla saponins is the PI3K/Akt/mTOR pathway . nih.govresearchgate.net This pathway is crucial for regulating cell proliferation, survival, and apoptosis. nih.gov Some Pulsatilla saponins have been shown to induce apoptosis in cancer cells by suppressing the phosphorylation of key components of this pathway, such as Akt and mTOR. nih.gov

The Bcl-2/Bax-caspase-3 signaling pathway is another critical target. nih.govnih.gov this compound has been reported to induce apoptosis in tumor cells through this pathway. nih.gov The Bcl-2 family of proteins, which includes the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, are key regulators of the intrinsic apoptotic pathway. nih.gov

Furthermore, network pharmacology studies have suggested that the effects of Pulsatilla decoctions, which contain this compound, may be mediated through pathways such as the IL-17 and TNF signaling pathways . researchgate.netnih.gov Additionally, in the context of inflammation, Anemoside B4 (this compound) has been shown to inhibit the activation of the TLR4/NF-κB/MAPK signaling pathway . researchgate.net

Table 2: Investigated Signaling Pathways and Molecular Targets of this compound and Related Saponins

| Signaling Pathway/Target | Observed Effect | Reference |

|---|---|---|

| PI3K/Akt/mTOR | Inhibition of phosphorylation, leading to apoptosis | nih.govresearchgate.net |

| Bcl-2/Bax-caspase-3 | Induction of apoptosis | nih.govnih.gov |

| IL-17 Signaling | Implicated in the effects of Pulsatilla decoction | researchgate.netnih.gov |

| TNF Signaling | Implicated in the effects of Pulsatilla decoction | researchgate.netnih.gov |

Biosynthesis of Pulchinenoside C

Identification of Precursors and Enzymatic Pathways

The biosynthesis of Pulchinenoside C is a multi-step process that begins with fundamental building blocks and involves several key classes of enzymes. The entire process can be broadly divided into three main stages: the formation of the triterpenoid (B12794562) precursor, the cyclization into a pentacyclic skeleton, and the subsequent modification of this skeleton.

The journey starts in the cytoplasm with the mevalonate (B85504) (MVA) pathway, which produces the universal five-carbon isoprenoid precursors: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). mdpi.comnih.govresearchgate.net These precursors are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head by the enzyme squalene (B77637) synthase (SQS) to create the 30-carbon linear molecule, squalene. cabidigitallibrary.orgitb.ac.id

This squalene molecule is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). itb.ac.idnih.gov This epoxide is a critical branch point, leading to the synthesis of either primary metabolites like sterols or secondary metabolites like triterpenoid saponins (B1172615). mdpi.comresearchgate.net The fate of 2,3-oxidosqualene is determined by the next class of enzymes, the oxidosqualene cyclases (OSCs). For this compound, an oleanane-type saponin (B1150181), an OSC known as β-amyrin synthase catalyzes the cyclization of 2,3-oxidosqualene into the pentacyclic triterpene skeleton, β-amyrin. frontiersin.orgnih.govresearchgate.net

The final stage involves a series of elaborate tailoring reactions that decorate the β-amyrin backbone. This diversification is primarily carried out by two major enzyme families:

Cytochrome P450 monooxygenases (CYP450s): These enzymes are responsible for oxidizing the triterpenoid skeleton at various positions, creating the sapogenin, which for this compound is hederagenin (B1673034) (an oxidized form of oleanolic acid). frontiersin.orgitb.ac.idmdpi.comicm.edu.pl

UDP-dependent glycosyltransferases (UGTs): These enzymes catalyze the attachment of sugar moieties to the sapogenin backbone at specific locations. frontiersin.orgmdpi.commdpi.com This glycosylation step is crucial for the saponin's stability, solubility, and biological activity. mdpi.commdpi.com In the case of this compound, complex sugar chains are attached to the hederagenin aglycone to complete its structure. icm.edu.pl

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Abbreviation | Function | Reference |

|---|---|---|---|

| Squalene Synthase | SQS | Catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. | itb.ac.idnih.gov |

| Squalene Epoxidase | SQE | Oxidizes squalene to form 2,3-oxidosqualene, the precursor for cyclization. | itb.ac.idnih.gov |

| Oxidosqualene Cyclase (β-amyrin synthase) | OSC | Cyclizes 2,3-oxidosqualene into the pentacyclic triterpene skeleton, β-amyrin. | frontiersin.orgnih.gov |

| Cytochrome P450 Monooxygenase | CYP450 | Performs oxidative modifications (e.g., hydroxylation) on the triterpene skeleton to form the aglycone (sapogenin). | itb.ac.idmdpi.com |

| UDP-dependent Glycosyltransferase | UGT | Attaches sugar chains to the aglycone, completing the saponin structure. | mdpi.commdpi.com |

Genetic and Molecular Regulation of Biosynthetic Processes

The intricate synthesis of this compound is tightly controlled at the genetic level. The expression of the biosynthetic genes, such as those encoding OSCs, CYP450s, and UGTs, is orchestrated by a network of regulatory proteins known as transcription factors (TFs). mdpi.comresearchgate.net These TFs can bind to specific regions of the gene promoters to either activate or repress their transcription in response to developmental cues and environmental stimuli.

Several families of transcription factors have been identified as key regulators of terpenoid and saponin biosynthesis in various plants. These include:

bHLH (basic Helix-Loop-Helix): TFs from this family, such as TSAR1 and TSAR2 in Medicago truncatula, have been shown to positively regulate triterpene saponin biosynthesis. scielo.brnih.gov They can activate the expression of key enzyme genes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway. nih.gov

MYB: This is another large family of TFs known to be involved in regulating secondary metabolism. researchgate.netmdpi.com

WRKY: These TFs are often associated with plant defense responses, including the production of secondary metabolites. mdpi.comresearchgate.netmdpi.com Studies have shown that WRKY TFs can be induced by elicitors like jasmonates and are involved in regulating triterpenoid synthesis. mdpi.com

AP2/ERF (APETALA2/Ethylene Response Factor): This family of TFs is also implicated in the regulation of terpenoid biosynthesis, often in response to hormonal signals like jasmonates. mdpi.comresearchgate.net

Research combining transcriptomics and metabolomics on Pulsatilla chinensis callus has demonstrated that the application of elicitors like salicylic (B10762653) acid leads to significant changes in the expression of genes within the terpenoid biosynthesis pathways. nih.govnih.govfrontiersin.org This indicates that the regulatory network controlling this compound production is responsive to external stress signals, which are mediated by these transcription factors. The core of understanding and manipulating the production of these compounds lies in functional gene research to identify and characterize these specific regulatory elements. nih.gov

Table 2: Key Transcription Factor Families in Triterpenoid Saponin Regulation

| Transcription Factor Family | General Role in Saponin Biosynthesis | Reference |

|---|---|---|

| bHLH (basic Helix-Loop-Helix) | Positively regulate triterpenoid saponin biosynthesis by activating key enzyme genes like HMGR. | scielo.brnih.gov |

| MYB | Regulate the expression of structural genes in terpenoid synthesis pathways. | researchgate.netmdpi.com |

| WRKY | Often induced by elicitors to activate defense-related metabolic pathways, including saponin synthesis. | mdpi.commdpi.com |

| AP2/ERF | Mediate responses to hormonal elicitors (e.g., jasmonates) to modulate terpenoid production. | mdpi.comresearchgate.net |

Strategies for Enhancing this compound Production in Plants

The significant medicinal interest in triterpenoid saponins has driven research into methods for increasing their yield beyond what is typically found in wild plants. Several biotechnological strategies have been developed to enhance the production of compounds like this compound, primarily focusing on plant cell and tissue culture systems. itb.ac.id

Elicitation: This is a highly effective strategy that involves treating plant cultures with "elicitors"—substances that trigger a defense response, often leading to a significant increase in the production of secondary metabolites. nrfhh.comphcog.com

Biotic and Abiotic Elicitors: Both biotic elicitors (e.g., yeast extract, fungal components) and abiotic elicitors (e.g., salts, heavy metals, nanoparticles) have been used successfully. phcog.compakbs.orgmdpi.com

Hormonal Elicitors: Plant signaling molecules like methyl jasmonate (MeJA) and salicylic acid (SA) are particularly potent elicitors. itb.ac.idnih.gov A study on Pulsatilla chinensis callus cultures demonstrated that the application of salicylic acid significantly increased the production of another major saponin, Pulsatilla saponin B4, suggesting this method holds great promise for enhancing this compound levels as well. nih.govfrontiersin.org

Metabolic Engineering: This advanced approach involves the direct genetic modification of the plant or cell culture to boost the output of a desired compound. researchgate.netugent.be

Overexpression of Key Genes: Increasing the expression of genes that code for rate-limiting enzymes in the biosynthetic pathway (such as HMGR or OSCs) can increase the metabolic flux towards saponin production. nih.gov

Downregulation of Competing Pathways: Using techniques like RNA interference (RNAi), it is possible to silence genes in competing metabolic pathways, thereby redirecting precursors towards the synthesis of the target saponin. ugent.be

In Vitro Culture Optimization: The use of plant tissue culture, such as callus or hairy root cultures, provides a controlled environment for producing secondary metabolites, independent of geographical or climatic constraints. itb.ac.idnih.govresearchgate.net Optimizing culture conditions—including the nutrient medium, pH, temperature, and inoculum density—can further improve the growth and productivity of these cultures. researchgate.net

Table 3: Strategies to Enhance this compound Production

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Elicitation | Using signaling molecules or stressors to induce a defense response and boost secondary metabolite synthesis. | Application of salicylic acid (SA) or methyl jasmonate (MeJA) to plant cell cultures. | itb.ac.idnih.gov |

| Metabolic Engineering | Genetic modification to alter metabolic pathways for increased production of a target compound. | Overexpression of rate-limiting enzyme genes or silencing of competing pathway genes. | researchgate.netugent.be |

| In Vitro Culture | Growing plant cells or tissues (e.g., callus, hairy roots) in a controlled laboratory setting. | Establishing and optimizing suspension cultures of Pulsatilla chinensis in bioreactors. | itb.ac.idnih.gov |

Mentioned Compounds

Analytical Methodologies for Pulchinenoside C Research

Chromatographic Techniques for Quantification and Identification

Chromatography, a laboratory technique for the separation of a mixture, is the cornerstone of Pulchinenoside C analysis. Coupled with advanced detection systems, it allows for both the quantification of the compound and its unambiguous identification.

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers significant improvements in resolution, speed, and sensitivity. oup.com When coupled with tandem mass spectrometry (MS/MS) via an electrospray ionization (ESI) source, it becomes a powerful tool for analyzing complex mixtures like plant extracts. oup.comoup.com This combination, UPLC-ESI-MS/MS, is a predominant method for the qualitative and quantitative analysis of saponins (B1172615), including this compound. oup.comoup.com

Researchers have established UPLC-ESI-MS/MS methods to characterize and quantify multiple active triterpenoid (B12794562) saponins, including this compound, in different Pulsatilla species. oup.com These methods are noted for their speed, efficiency, and accuracy. oup.com For instance, one validated method demonstrated excellent linearity for ten saponins with all correlation coefficients above 0.9987. The precision was confirmed with intra- and interday variations not exceeding 4.9%, and the method showed high accuracy with average recovery rates between 97.6% and 103.4%. oup.com Another application involved using UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) for non-targeted metabolomics to study serum from a rat model, highlighting the technique's high sensitivity and resolution. mdpi.com

Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for Triterpenoid Saponins This table is interactive. You can sort and filter the data.

| Parameter | Result | Reference |

|---|---|---|

| Linearity (Correlation Coefficient) | > 0.9987 | oup.com |

| Intra-day Precision (RSD) | ≤ 4.9% | oup.com |

| Inter-day Precision (RSD) | ≤ 4.9% | oup.com |

| Average Recovery | 97.6% - 103.4% | oup.com |

| Recovery RSD | < 4.7% | oup.com |

High-Performance Liquid Chromatography (HPLC) remains a widely used and reliable technique for the analysis of this compound. It is frequently employed for the separation and quantification of various pulchinenosides from Pulsatilla chinensis extracts. nih.gov For example, an analysis of a saponin (B1150181) extract identified and quantified five different pulchinenosides, which collectively represented 65.9% of the total saponins in the powder. nih.gov Commercial suppliers of this compound reference standards also use HPLC to certify the purity of their materials, with purities often exceeding 99%. selleckchem.com The technique is versatile, with applications ranging from the analysis of raw extracts to the quantification of substrates in transport studies involving biological membranes. nih.gov

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS/MS)

Application in Quality Control and Standardization of Plant Extracts

This compound, also known as Anemoside B4, is a major and abundant triterpenoid saponin in the genus Pulsatilla and is frequently used as a critical marker for the quality control (QC) of Pulsatilla chinensis and its extracts. researchgate.netresearchgate.netnih.gov The standardization of herbal extracts is essential to ensure consistency, efficacy, and safety. chemicalbook.com By quantifying the amount of this compound, analysts can verify the identity and quality of the raw material or finished product.

The development of robust analytical methods, such as the UPLC-ESI-MS/MS technique, provides a new and suitable basis for the quality control of Pulsatilla species. oup.com These methods allow for the rapid and accurate determination of this compound and other key saponins, facilitating the differentiation between various Pulsatilla herbs and ensuring that products meet established quality standards. oup.comoup.com The availability of well-characterized reference standards for this compound is fundamental to these QC applications, serving as the benchmark for quantification. axios-research.com

Development and Validation of Reference Standards

Reference standards are highly purified compounds that are used as a measurement benchmark in analytical chemistry. axios-research.com The development and validation of a this compound reference standard are crucial for any quantitative analysis, as it ensures the accuracy and comparability of results across different laboratories and studies. axios-research.comsigmaaldrich.com

Several specialty chemical suppliers provide this compound as a reference standard. axios-research.comchemfaces.com These standards are meticulously characterized, and their identity and purity are confirmed using methods such as HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy. axios-research.comaxios-research.com They are supplied with a comprehensive Certificate of Analysis (COA) that details the characterization process and provides analytical data compliant with regulatory standards. axios-research.com These certified reference materials are indispensable for a variety of applications, including method validation, quality control testing, stability studies, and other pharmaceutical research activities. axios-research.com

Bioanalytical Method Development for Biological Matrices

Bioanalytical methods are developed to quantify a compound, like this compound, in biological matrices such as plasma, serum, or tissue. globalresearchonline.netpnrjournal.com This is essential for pharmacokinetic and metabolomic studies. The development process involves several stages, including sample collection, sample cleanup to remove interferences, and analysis, often using highly sensitive techniques like LC-MS/MS. globalresearchonline.netpnrjournal.com

A key challenge in bioanalysis is separating the analyte from the complex biological matrix. pnrjournal.com Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly used for sample preparation. pnrjournal.com Validation is a critical component of bioanalytical method development, ensuring the method is reliable and reproducible. ijprajournal.com This includes assessing parameters such as selectivity, accuracy, precision, and the stability of the analyte in the biological matrix under various storage conditions. ijprajournal.com For instance, an assay to measure pulchinenosides in rat plasma was validated according to the Guidance for Industry on Bioanalytical Method Validation. nih.gov The use of UPLC-QTOF-MS/MS to analyze serum samples from rats in a gouty arthritis model further demonstrates the application of advanced bioanalytical methods to study the effects of this compound in vivo. mdpi.com

Table 2: Key Steps in Bioanalytical Method Development This table is interactive. You can sort and filter the data.

| Step | Description | Common Techniques | Reference |

|---|---|---|---|

| Sample Preparation | Extraction and purification of the analyte from the biological matrix to eliminate interferences. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation. | globalresearchonline.net, pnrjournal.com |

| Chromatographic Separation | Separation of the analyte from other components in the prepared sample. | UPLC, HPLC. | globalresearchonline.net, mdpi.com |

| Detection & Quantification | Sensitive and specific detection of the analyte. | Tandem Mass Spectrometry (MS/MS). | globalresearchonline.net, mdpi.com |

| Method Validation | A series of experiments to confirm the performance and reliability of the method. | Assessment of selectivity, accuracy, precision, stability, and linearity. | nih.gov, ijprajournal.com |

Translational Research and Future Directions for Pulchinenoside C

Preclinical Validation in Advanced In Vivo Models

The therapeutic potential of Pulchinenoside C, initially observed in vitro, has been substantiated in various preclinical animal models, demonstrating its efficacy across a range of pathologies. These in vivo studies are a critical step in validating the compound's biological effects in a complex physiological system. crownbio.com